molecular formula C24H30N2O5S B2422029 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921914-21-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Katalognummer B2422029
CAS-Nummer: 921914-21-8
Molekulargewicht: 458.57
InChI-Schlüssel: RABLLNRDEOLVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis of Benzimidazole-Tethered Oxazepine Heterocyclic Hybrids : A series of benzimidazole-tethered oxazepine hybrids, closely related to the queried compound, were synthesized. These compounds showed potential for nonlinear optical (NLO) applications. Computational studies, including DFT, were used to understand their molecular structure and electronic properties (Almansour et al., 2016).

  • Novel Ring-Forming Cascade to Create Oxazepine Derivatives : Research on the synthesis of oxazepine derivatives through an unusual ring-expansion process was explored. These findings are significant for the development of medicinal chemistry applications (Kolluri et al., 2018).

  • One-Pot Multicomponent Synthesis of Tetrahydrobenzo[b][1,4]oxazepine : A novel approach for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives was developed using a one-pot multicomponent reaction. This efficient method could be applicable for synthesizing related compounds (Shaabani et al., 2010).

  • Synthesis and Bio-Evaluation of Quinazoline Sulfonamide Derivatives : Studies on the synthesis and characterization of quinazoline sulfonamide derivatives, which share structural features with the queried compound, were conducted. These compounds exhibited potential antimicrobial and anticancer activities (Kumar et al., 2018).

  • Eco-Friendly Synthesis of Benzoxazepine Derivatives : An eco-friendly and efficient synthesis method for benzoxazepine derivatives was reported. This method could be significant for environmentally sustainable chemical synthesis related to oxazepine compounds (Babazadeh et al., 2016).

Chemical Properties and Applications

  • Synthesis of Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Research on the synthesis of zinc phthalocyanine derivatives, which could be structurally related to the queried compound, has shown potential for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

  • Development of Kinase Inhibitors with Benzoxazepine Core : The development process for scalable synthesis of compounds containing a benzoxazepine core, similar to the oxazepine structure in the queried compound, was detailed. These compounds are significant in the development of kinase inhibitors (Naganathan et al., 2015).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-12-26-20-15-18(8-10-22(20)31-16-24(4,5)23(26)27)25-32(28,29)19-9-11-21(17(3)14-19)30-13-7-2/h6,8-11,14-15,25H,1,7,12-13,16H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLLNRDEOLVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.